N-(Formyloxy)-N-methylformamide
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Overview
Description
N-(Formyloxy)-N-methylformamide is an organic compound that belongs to the class of formamides. Formamides are derivatives of formic acid where the hydrogen atom is replaced by an amine group. This compound is characterized by the presence of both formyl and methyl groups attached to the nitrogen atom, making it a unique and versatile molecule in organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Formyloxy)-N-methylformamide typically involves the formylation of N-methylformamide. One common method is the reaction of N-methylformamide with formic acid under dehydrating conditions. This reaction can be catalyzed by various agents, including acid catalysts and transition metal catalysts .
Industrial Production Methods
In industrial settings, the production of this compound can be achieved through continuous flow processes that ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions allows for efficient large-scale production .
Chemical Reactions Analysis
Types of Reactions
N-(Formyloxy)-N-methylformamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding formyl derivatives.
Reduction: Reduction reactions can convert it into simpler amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the formyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include various formyl and amine derivatives, which can be further utilized in different chemical syntheses .
Scientific Research Applications
N-(Formyloxy)-N-methylformamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: It serves as a precursor in the synthesis of pharmaceuticals and bioactive compounds.
Industry: This compound is used in the production of agrochemicals, dyes, and polymers
Mechanism of Action
The mechanism of action of N-(Formyloxy)-N-methylformamide involves its interaction with various molecular targets. The formyl group can participate in electrophilic reactions, while the methyl group provides steric hindrance, influencing the compound’s reactivity. The pathways involved include formylation and methylation reactions, which are crucial in the synthesis of formylated and methylated derivatives .
Comparison with Similar Compounds
Similar Compounds
N-Formylmethionine: Used in protein synthesis initiation.
N-Methylformamide: A simpler formamide derivative used in various chemical reactions.
Formamide: The parent compound of formamides, widely used in organic synthesis
Uniqueness
N-(Formyloxy)-N-methylformamide is unique due to the presence of both formyl and methyl groups, which confer distinct reactivity and versatility compared to other formamides. Its ability to undergo multiple types of reactions makes it a valuable compound in synthetic chemistry .
Properties
CAS No. |
497266-01-0 |
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Molecular Formula |
C3H5NO3 |
Molecular Weight |
103.08 g/mol |
IUPAC Name |
[formyl(methyl)amino] formate |
InChI |
InChI=1S/C3H5NO3/c1-4(2-5)7-3-6/h2-3H,1H3 |
InChI Key |
LRSJBGULDQENCX-UHFFFAOYSA-N |
Canonical SMILES |
CN(C=O)OC=O |
Origin of Product |
United States |
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